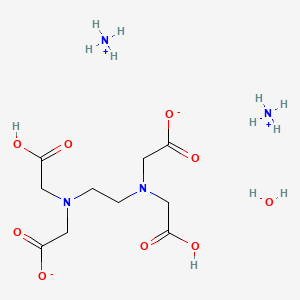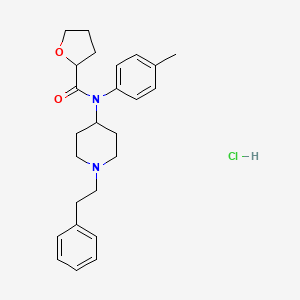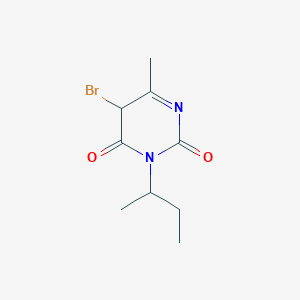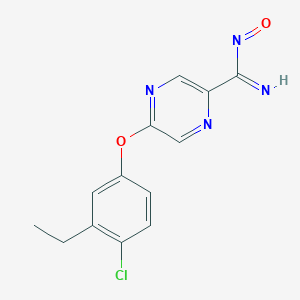
5-(4-chloro-3-ethylphenoxy)-N-oxopyrazine-2-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chloro-3-ethylphenoxy)-N-oxopyrazine-2-carboximidamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazine ring substituted with a carboximidamide group and a phenoxy group that is further substituted with a chloro and ethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chloro-3-ethylphenoxy)-N-oxopyrazine-2-carboximidamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-chloro-3-ethylphenol, which is then reacted with appropriate reagents to introduce the phenoxy group onto the pyrazine ring. The carboximidamide group is introduced through subsequent reactions involving nitriles or amides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
5-(4-chloro-3-ethylphenoxy)-N-oxopyrazine-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often facilitated by palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
科学的研究の応用
5-(4-chloro-3-ethylphenoxy)-N-oxopyrazine-2-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is investigated for its potential use in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(4-chloro-3-ethylphenoxy)-N-oxopyrazine-2-carboximidamide involves its interaction with specific molecular targets. The phenoxy and carboximidamide groups play crucial roles in binding to these targets, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
4-chloro-3-ethylphenol: A precursor in the synthesis of the target compound.
N-oxopyrazine-2-carboximidamide: Shares the pyrazine and carboximidamide core structure.
Phenoxy derivatives: Compounds with similar phenoxy groups but different substitutions.
Uniqueness
5-(4-chloro-3-ethylphenoxy)-N-oxopyrazine-2-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H11ClN4O2 |
|---|---|
分子量 |
290.70 g/mol |
IUPAC名 |
5-(4-chloro-3-ethylphenoxy)-N-oxopyrazine-2-carboximidamide |
InChI |
InChI=1S/C13H11ClN4O2/c1-2-8-5-9(3-4-10(8)14)20-12-7-16-11(6-17-12)13(15)18-19/h3-7,15H,2H2,1H3 |
InChIキー |
FBCBQINPTMSMFN-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1)OC2=NC=C(N=C2)C(=N)N=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,3S,5R)-3-acetyloxy-5-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12351239.png)

![11-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)benzo[b][1]benzazepine](/img/structure/B12351250.png)
![1-[2-[(3R)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl]ethanone](/img/structure/B12351251.png)

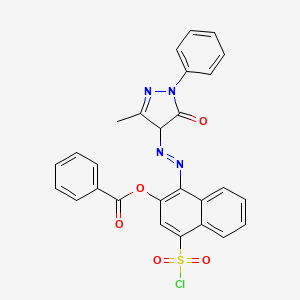
![Dibutyl[8-(dibutylstannyliumyl)octyl]stannylium ditrifluoromethanesulfonate](/img/structure/B12351268.png)

![benzyl N-[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-6-(propanoylamino)hexan-2-yl]carbamate](/img/structure/B12351289.png)
